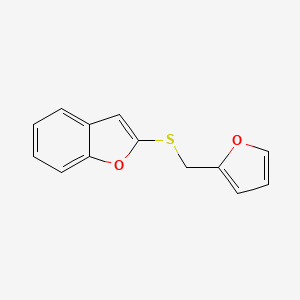

2-((Furan-2-ylmethyl)thio)benzofuran

CAS No.: 88673-94-3

Cat. No.: VC17268113

Molecular Formula: C13H10O2S

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88673-94-3 |

|---|---|

| Molecular Formula | C13H10O2S |

| Molecular Weight | 230.28 g/mol |

| IUPAC Name | 2-(furan-2-ylmethylsulfanyl)-1-benzofuran |

| Standard InChI | InChI=1S/C13H10O2S/c1-2-6-12-10(4-1)8-13(15-12)16-9-11-5-3-7-14-11/h1-8H,9H2 |

| Standard InChI Key | ZJIHYGTUNWHKTA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-((Furan-2-ylmethyl)thio)benzofuran consists of a benzofuran scaffold (a fused benzene and furan ring system) with a thioether-linked furan-2-ylmethyl group at the 2-position. The compound’s IUPAC name derives from this substitution pattern, and its structure can be represented as follows:

Molecular Formula:

Molecular Weight: 238.28 g/mol

Key Functional Groups:

-

Benzofuran core (aromatic heterocycle)

-

Thioether bridge (-S-)

-

Furan-2-ylmethyl substituent

The planar benzofuran system enables π-π stacking interactions, while the thioether and furan moieties introduce sites for electrophilic or nucleophilic reactivity .

Spectroscopic Data (Hypothetical)

While experimental spectral data for 2-((Furan-2-ylmethyl)thio)benzofuran are unavailable, analogous compounds provide benchmarks for prediction:

-

¹H NMR:

-

¹³C NMR:

-

Benzofuran carbons: δ 155–110

-

Furan carbons: δ 150–105

-

Thioether carbon: δ 35–40

-

Synthetic Methodologies

Nucleophilic Substitution Reactivity

The thioether linkage suggests synthetic routes involving nucleophilic displacement. For example, furan-2-ylmethanethiol (a known coffee aroma compound) could react with 2-chlorobenzofuran under basic conditions:

This method parallels the synthesis of furan-2-ylmethanethiol from furfuryl alcohol and thiourea , adapting the intermediate isothiouronium salt strategy.

Electrochemical Cyclization

Recent advances in electrochemical synthesis of selenylbenzofurans suggest that analogous conditions could be employed for sulfur-containing variants. A proposed pathway involves:

-

Substrate Preparation: 2-Alkynylphenol derivatives paired with bis(furan-2-ylmethyl) disulfide.

-

Electrochemical Setup: Platinum electrodes in acetonitrile with tetrabutylammonium perchlorate (TBAClO₄) as electrolyte.

-

Galvanostatic Conditions: Constant current (10 mA) induces intramolecular cyclization and thiolation .

Advantages:

Physicochemical Properties

Predicted Properties

Reactivity Profile

-

Oxidation: Thioether group may oxidize to sulfoxide or sulfone under strong oxidizing conditions.

-

Electrophilic Substitution: Furan and benzofuran rings susceptible to nitration, sulfonation, or halogenation.

-

Complexation: Thioether’s lone pairs could coordinate to metal ions, enabling catalytic or sensing applications.

Industrial and Material Science Applications

Polymer Chemistry

Thioethers act as chain-transfer agents in radical polymerizations. Incorporating 2-((Furan-2-ylmethyl)thio)benzofuran could yield polymers with tunable thermal stability or optical properties.

Organic Electronics

Benzofuran’s conjugated system may support charge transport in organic semiconductors. Thioether-functionalized derivatives could serve as dopants or interfacial layers in OLEDs or photovoltaics .

Analytical Characterization Challenges

Gaps in Data

Experimental validation is critical for:

-

Chromatographic Purity: HPLC/GC-MS profiles under varied conditions.

-

Crystallography: Single-crystal X-ray diffraction to confirm regiochemistry.

-

Thermal Analysis: DSC/TGA to assess decomposition pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume